3-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyridin-2(1H)-one
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Overview
Description
3-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyridin-2(1H)-one is a synthetic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with a fluorobenzyl group, a benzimidazole core, and a methylpyridinone moiety, making it a versatile candidate for various biochemical interactions.
Mechanism of Action
Mode of Action
The compound interacts with the ALK5 receptor, inhibiting its activity . This inhibition disrupts the signaling pathway of the receptor, leading to changes in the cellular processes that the receptor regulates .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the TGF-β signaling pathway . The TGF-β signaling pathway is involved in a wide range of cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis . By inhibiting the ALK5 receptor, the compound disrupts this pathway, potentially leading to altered cellular behavior .
Pharmacokinetics
The compound has been shown to have a moderate clearance rate (29.0 mL/min/kg) and a high oral bioavailability in mice (F = 67.6%) . This suggests that the compound is well-absorbed and is able to reach its target in the body effectively . Additionally, the compound has a low potential for CYP-mediated drug-drug interactions as a CYP450 inhibitor (IC50 = >10 μM), which indicates a lower risk of adverse interactions with other drugs .
Result of Action
The inhibition of the ALK5 receptor by the compound can lead to changes in cellular behavior, including alterations in cell growth, cell differentiation, and apoptosis . These changes could potentially be harnessed for therapeutic purposes, such as in the treatment of cancers and fibrotic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyridin-2(1H)-one typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the fluorobenzyl group, and the final assembly of the methylpyridinone moiety. One common approach is to start with the benzimidazole precursor, which undergoes alkylation with 2-fluorobenzyl bromide under basic conditions to introduce the fluorobenzyl group. The final step involves the cyclization with a pyridinone derivative to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of reduced benzimidazole analogs .
Scientific Research Applications
3-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of new materials with unique electronic or photophysical properties.
Comparison with Similar Compounds
Similar Compounds
N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine: A potent ALK5 receptor inhibitor with similar structural features.
Imidazo[1,2-a]pyrimidines: Compounds with a similar imidazole core, used in various medicinal chemistry applications.
Uniqueness
3-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyridin-2(1H)-one stands out due to its unique combination of a fluorobenzyl group and a benzimidazole core, which provides enhanced binding affinity and specificity for its molecular targets. This makes it a promising candidate for further research and development in various scientific fields .
Properties
IUPAC Name |
3-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O/c1-23-12-6-8-15(20(23)25)19-22-17-10-4-5-11-18(17)24(19)13-14-7-2-3-9-16(14)21/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRLHVMTXGAYME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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